(S)-2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid
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Overview
Description
(S)-2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid is a complex organic compound characterized by the presence of an indole ring substituted with a chlorine atom at the 5-position, an oxoacetamido group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Acylation: The chlorinated indole undergoes acylation with oxalyl chloride to introduce the oxoacetamido group.
Amino Acid Coupling: Finally, the acylated indole is coupled with (S)-alanine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxoacetamido group to an amine.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
(S)-2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)propanoic acid: Similar structure with a bromine atom instead of chlorine.
(S)-2-(2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(S)-2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The specific electronic and steric effects imparted by the chlorine atom can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H11ClN2O4 |
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Molecular Weight |
294.69 g/mol |
IUPAC Name |
(2S)-2-[[2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H11ClN2O4/c1-6(13(19)20)16-12(18)11(17)9-5-15-10-3-2-7(14)4-8(9)10/h2-6,15H,1H3,(H,16,18)(H,19,20)/t6-/m0/s1 |
InChI Key |
ISMXZIWRQMTMDI-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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